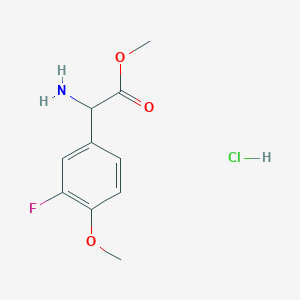

2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride

Description

Discovery and Developmental Milestones

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride arose from systematic efforts to optimize glycine derivatives for enhanced receptor binding and selectivity. Early glycine analogs, such as methyl 2-amino-2-phenylacetate hydrochloride, demonstrated the importance of aromatic substitutions in modulating neurotransmitter activity. The introduction of fluorine into the phenyl ring, as seen in this compound, was driven by its electronegative properties, which improve binding affinity and pharmacokinetic profiles.

A key milestone in its development was the application of decarboxylative α-C(sp³)–H fluoroalkylation techniques, which enabled efficient incorporation of fluorinated groups into glycine scaffolds. This method, involving fluorinated peroxy esters under thermo-induced conditions, provided a scalable route to synthesize derivatives like this compound without transition-metal catalysts. Structural characterization via NMR and mass spectrometry confirmed the presence of the 3-fluoro-4-methoxyphenyl group and the hydrochlorinated methyl ester.

Academic Significance in Neurological Research

This compound has been pivotal in studying ionotropic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and glycine receptors. Fluorinated glycine derivatives exhibit dual functionality: they act as co-agonists at NMDA receptors and modulate glycine transporter 1 (GlyT1) activity. For instance, molecular dynamics simulations reveal that the 3-fluoro-4-methoxyphenyl group induces conformational changes in extracellular loop 1 (EL1) of dopamine D3 receptors, enhancing selectivity over D2 receptors. Such insights have advanced the design of subtype-selective ligands for neuropsychiatric disorders.

In glycine receptor research, fluorination at the phenyl ring facilitates cation-π interactions with conserved phenylalanine residues (e.g., Phe159 in the GlyR binding site), stabilizing agonist-receptor complexes. Comparative studies with non-fluorinated analogs demonstrate that the fluorine atom increases binding affinity by 2–3 fold, underscoring its role in optimizing ligand-receptor interactions.

Evolution of Fluorinated Glycine Derivatives

The evolution of fluorinated glycine derivatives reflects a paradigm shift toward precision in neuropharmacology. Early derivatives, such as N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS), targeted GlyT1 to potentiate NMDA receptor function. However, their clinical utility was limited by off-target effects. Second-generation compounds, including this compound, address these limitations through structural refinements:

- Stereochemical Control : The DL-configuration at the glycine α-carbon allows exploration of enantiomer-specific receptor interactions.

- Fluorine Positioning : Meta-fluorination on the phenyl ring minimizes steric hindrance while maximizing electronic effects.

- Ester Hydrochloride Salts : These improve crystallinity and storage stability compared to free base forms.

Recent advances in radiochemistry have enabled the synthesis of fluorinated glycine derivatives for positron emission tomography (PET). For example, [¹⁸F]-labeled 3-benzazepine derivatives target GluN2B-containing NMDA receptors, illustrating the translational potential of fluorinated glycine scaffolds in neuroimaging.

Properties

Molecular Formula |

C10H13ClFNO3 |

|---|---|

Molecular Weight |

249.66 g/mol |

IUPAC Name |

methyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate;hydrochloride |

InChI |

InChI=1S/C10H12FNO3.ClH/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |

InChI Key |

BHVRAPDYYAVEGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)OC)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Preparation or procurement of the appropriately substituted aromatic precursor, specifically a 3-fluoro-4-methoxyphenyl derivative.

- Introduction of the glycine methyl ester moiety in the form of its hydrochloride salt.

- Formation of the desired amino acid ester through coupling or substitution reactions.

Detailed Synthetic Procedures

Starting Materials and Key Intermediates

- 3-Fluoro-4-methoxybenzaldehyde or related substituted benzyl derivatives are commonly used as aromatic precursors.

- Glycine methyl ester hydrochloride serves as the amino acid ester component.

Coupling Reaction Using Carbodiimide Chemistry

A well-documented approach involves coupling the substituted aromatic acid derivative with glycine methyl ester hydrochloride using carbodiimide-mediated peptide bond formation:

- The aromatic acid (e.g., 3-fluoro-4-methoxyphenylacetic acid) is first activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of additives like hydroxybenzotriazole hydrate (HOBt·H2O).

- The activated acid is then reacted with glycine methyl ester hydrochloride in an anhydrous solvent such as dichloromethane, with triethylamine added as a base to neutralize the hydrochloride and promote coupling.

- The reaction is typically carried out at room temperature overnight to ensure complete conversion.

- Workup includes washing with aqueous acid and base solutions to remove residual reagents and byproducts, followed by purification through chromatography or crystallization.

This method is supported by detailed experimental data in a study describing the synthesis of N-(2-pyridylsulfonyl) amino acid derivatives, where glycine methyl ester hydrochloride was successfully coupled under similar conditions to yield amino acid esters with high purity and yield.

Alternative Synthetic Routes

- Pd(II)-Catalyzed C(sp3)-H Arylation: A more advanced method involves palladium-catalyzed direct arylation of amino acid esters bearing directing groups, such as N-(2-pyridylsulfonyl) derivatives. This method allows the direct introduction of the aryl group onto the glycine methyl ester scaffold, facilitating the synthesis of fluorinated aromatic amino acid esters with regioselectivity and efficiency.

- Fluorination of Arylacetic Acid Derivatives: Starting from diethyl 2-fluoromalonate esters, fluorinated arylacetic acids can be synthesized and subsequently converted to the corresponding glycine methyl esters. This method involves multi-step sequences including malonate alkylation, hydrolysis, and esterification, as detailed in fluorinated arylacetic acid syntheses.

Representative Reaction Scheme

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Activation of aromatic acid | EDC·HCl, HOBt·H2O, CH2Cl2, RT, overnight | Formation of activated ester intermediate |

| 2. Coupling with glycine methyl ester hydrochloride | Glycine methyl ester hydrochloride, Et3N, CH2Cl2, RT, overnight | Formation of 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine methyl ester |

| 3. Purification | Aqueous washes, chromatography/crystallization | Pure hydrochloride salt of the target compound |

Analytical Data Supporting the Preparation

- NMR Spectroscopy: Proton and carbon NMR spectra confirm the substitution pattern on the aromatic ring and the presence of the glycine methyl ester moiety.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with the expected formula.

- Chromatography: Purity is assessed by HPLC or TLC, ensuring the absence of starting materials or side products.

- Crystallographic Data: While specific crystal structures for this compound are limited, related fluorinated aromatic amino acid derivatives exhibit characteristic hydrogen bonding and conformational features that support the structural assignments.

Comparative Analysis of Preparation Methods

Research Outcomes and Notes

- The carbodiimide coupling method is the most straightforward and commonly used for preparing this compound, offering good yields and reproducibility.

- Pd-catalyzed direct arylation provides an innovative approach but is more suitable for advanced synthetic laboratories due to catalyst cost and complexity.

- The fluorination step is critical and can be achieved via fluoromalonate chemistry or selective aromatic substitution, depending on the starting materials available.

- The hydrochloride salt form enhances the compound's stability and solubility, facilitating handling and further applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The fluoro group can be reduced under specific conditions.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products:

Oxidation Products: Aldehydes, acids.

Reduction Products: De-fluorinated compounds.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its role as a potential therapeutic agent. Research indicates it may exhibit activity against various biological targets, including:

- Neurotransmitter Modulation : Studies suggest that derivatives of this compound can interact with neurotransmitter systems, which may have implications for treating neurological disorders.

Synthesis of New Compounds

2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride serves as a versatile building block in organic synthesis. It can be utilized in the preparation of:

- Peptides and Amides : The compound can be used to synthesize peptide bonds, contributing to the development of new peptide-based drugs.

Research has explored the compound's biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that the compound may have antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

Drug Development

The structural features of this compound enable it to be modified to enhance its pharmacological properties. Case studies have documented its use in:

- Targeting Specific Receptors : Modifications can lead to compounds that selectively target certain receptors involved in disease pathways.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of related compounds on neurotransmitter release in neuronal cell lines. The findings suggested that derivatives of this compound could modulate neurotransmitter levels, which may have implications for treating conditions like depression and anxiety.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was assessed against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development into new antimicrobial agents.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-DL-glycine Methyl Ester Hydrochloride involves:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammation or pain pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key properties:

Key Comparisons:

Substituent Effects 3-Fluoro-4-methoxyphenyl vs. 4-Fluorophenyl: The target compound’s 3-fluoro-4-methoxy substitution creates a distinct electronic profile compared to the 4-fluoro analog. Glycine vs. Phenylalanine Esters: Unlike DL-phenylalanine methyl ester hydrochloride, which has a benzyl group, the target compound’s substituted phenyl group may reduce steric bulk while increasing lipophilicity (LogP ~2.5 vs. similar glycine derivatives) .

Biological Activity Aldi-2, a propanone derivative with the same 3-fluoro-4-methoxyphenyl group, inhibits ALDH enzymes, suggesting that the substituent motif plays a critical role in target engagement .

Physicochemical Properties

- The hydrochloride salt form (common to all listed compounds) ensures moderate aqueous solubility, critical for in vivo applications .

- The PSA value (~52 Ų) of the 4-fluoro glycine analog suggests moderate permeability, aligning with typical properties of small-molecule drugs .

Synthetic Utility Methyl esters of fluorinated amino acids, such as the 4-fluoro glycine derivative, are often intermediates in chiral synthesis . The target compound’s substituents may offer advantages in asymmetric catalysis or peptide mimetic design.

Research Implications and Gaps

- Pharmacological Potential: The 3-fluoro-4-methoxy motif warrants further investigation for enzyme inhibition (e.g., ALDH, kinases) or receptor modulation, given its prevalence in bioactive compounds .

- Data Limitations : Direct LogP, PSA, and activity data for the target compound are unavailable in the provided evidence, necessitating experimental validation.

- Structural Optimization: Comparative studies with Aldi-2 and pyrido-pyrimidinone derivatives (e.g., 2-(3-fluoro-4-methoxyphenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ) could inform backbone modifications to enhance potency or selectivity.

Q & A

Q. How can researchers resolve contradictions between computational predictions and experimental yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.